

semaxanib vs SU5205 VEGFR2 inhibitory activity

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Compound Focus: Semaxanib

CAS No.: 204005-46-9

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Comparative Profile: Semaxanib vs. SU5205

Feature	Semaxanib (SU5416)	SU5205
Chemical Structure	3-[(2,4-Dimethylpyrrol-5-yl)methylidene]-2-indolinone [1]	3-[4'-Fluorobenzylidene]indolin-2-one [2] [3]
Core Similarity	Both are 2-indolinone derivatives [2]	
Key Structural Difference	Contains a 2,4-dimethylpyrrole moiety [3]	Substituted with a 4-fluoro-phenyl ring [3]
VEGFR2 Inhibitory Activity (Relative Potency)	87 times more effective than SU5205 [2] [3] [4]	Serves as the baseline for comparison (1x) [2]
Primary Experimental Data Source	Co-crystallization, biochemical assays, and clinical trials [1]	Originally developed as an 18F-labeled radiotracer surrogate for Semaxanib [3]
Reported Limitations	Clinical trials were ultimately discontinued due to inefficacy	Exhibited poor stability and only a moderate IC ₅₀ for VEGFR2 [2] [3]

Feature	Semaxanib (SU5416)	SU5205
	[5]	

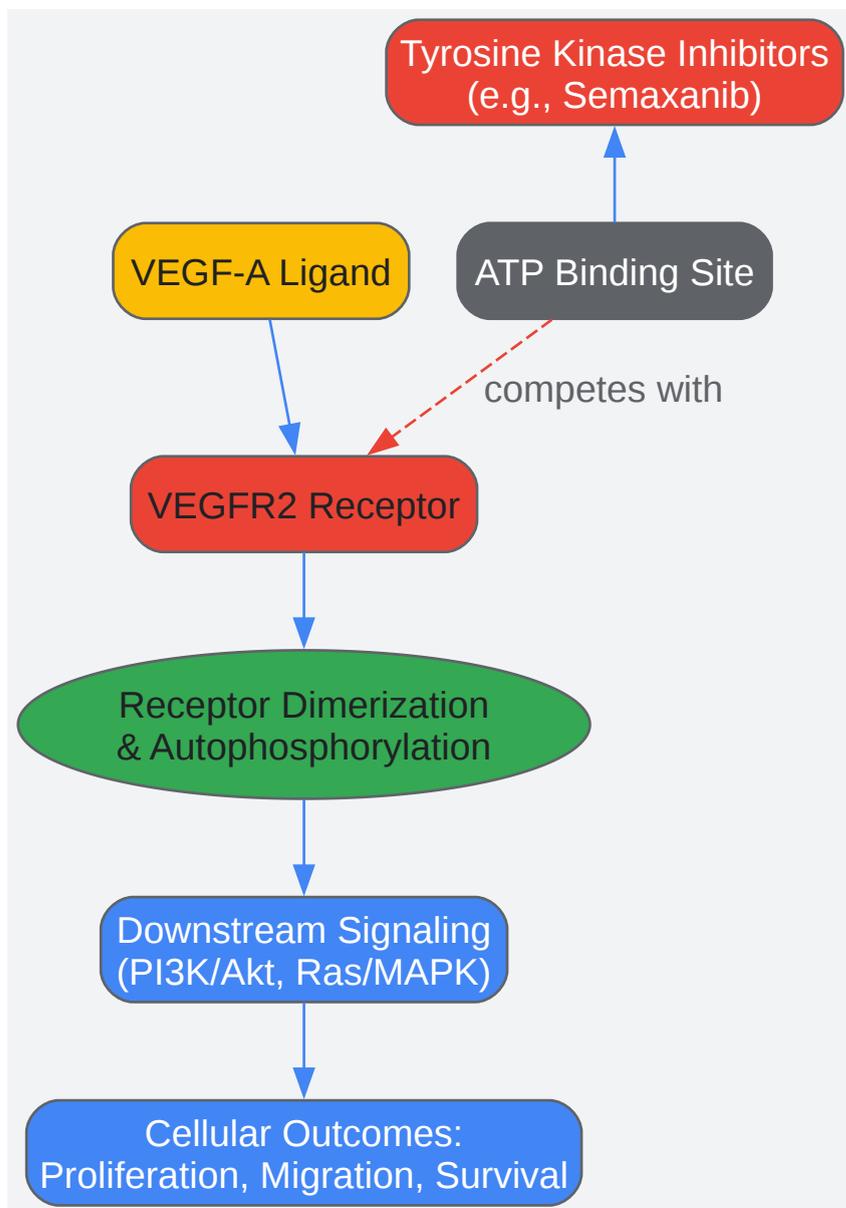
Key Experimental Data and Methodologies

The quantitative and mechanistic data comparing these two compounds primarily comes from a computational study that employed several advanced techniques [2] [3].

- **3D-QSAR (Quantitative Structure-Activity Relationship): A Comparative Molecular Field Analysis (CoMFA) model was developed using 48 different 2-indolinone derivatives. This model identified that steric and electrostatic fields are critical for VEGFR2 inhibition.** The contour plots from this analysis successfully explained the significant potency difference between Semaxanib and SU5205 [2] [3].
- **Molecular Docking: This experiment revealed that both Semaxanib and SU5205 share a similar binding orientation** within the active site of VEGFR2 [2] [3].
- **Molecular Dynamics (MD) Simulations: While their orientation is similar, MD simulations showed a key difference in the protein's structure upon binding. The hydrophobic pocket of VEGFR2 was more exposed to the solvent** when complexed with the less potent SU5205 [2] [3].
- **Energetic Analysis (MM-GBSA): The ultimate explanation for the 87-fold difference in potency lies in the binding energy. An energetic analysis using MM-GBSA methods concluded that the potency of ligand binding is governed by van der Waals contacts.** The superior binding of Semaxanib is due to more favorable van der Waals interactions, likely due to its dimethylpyrrole group better filling the hydrophobic pocket [2] [3].

VEGFR2 Inhibition Context

For your guide, it is helpful to include background on the target and the standard experimental approaches for studying its inhibitors. The following diagram outlines the key signaling pathway and common inhibition mechanisms.



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The table below categorizes the main types of small-molecule VEGFR2 inhibitors, placing Semaxanib and SU5205 into context.

Inhibitor Type	Binding Conformation	Key Binding Residues	Example Compounds
Type I	DFG-in (active kinase)	Binds primarily to the front ATP pocket [6] [7]	Various ATP-competitive inhibitors

Inhibitor Type	Binding Conformation	Key Binding Residues	Example Compounds
Type II	DFG-out (inactive kinase)	Binds to both the front ATP pocket (Glu917, Cys919) and a hydrophobic back pocket (Glu885, Asp1046) [6] [7]	Semaxanib , Axitinib, SU5205

Research Implications and Takeaways

- **The "Back-to-Front" Binding Strategy is Key:** The superior activity of Semaxanib underscores the effectiveness of **Type II inhibitors** that target the DFG-out conformation and engage both the front and back pockets of VEGFR2 [6] [7].
- **Van der Waals Interactions are Crucial:** The study highlights that for this class of compounds, **favorable van der Waals contacts**, rather than strong hydrogen bonding, are the primary drivers of high-affinity binding [2].
- **A Caution on Structural Surrogates:** The case of SU5205 demonstrates that even minor structural changes to create a surrogate molecule (like adding a radiofluorine) can drastically alter **biological stability and potency**, necessitating careful re-evaluation [3].

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To cite this document: Smolecule. [semaxanib vs SU5205 VEGFR2 inhibitory activity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548161#semaxanib-vs-su5205-vegfr2-inhibitory-activity>]

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